molecular formula C14H13ClF3N3O2S B4559144 4-(4-chloro-2-methylphenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide

4-(4-chloro-2-methylphenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B4559144
M. Wt: 379.8 g/mol
InChI Key: NCENFGUJCFGARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-chloro-2-methylphenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide is a structurally complex molecule featuring:

  • A butanamide backbone providing flexibility and hydrogen-bonding capacity.
  • A 1,3,4-thiadiazole ring substituted with a trifluoromethyl (-CF₃) group, known for its metabolic stability and electron-withdrawing effects.

This combination of functional groups suggests applications in pharmaceuticals (e.g., antimicrobial, anticancer) or agrochemicals (e.g., herbicides) .

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N3O2S/c1-8-7-9(15)4-5-10(8)23-6-2-3-11(22)19-13-21-20-12(24-13)14(16,17)18/h4-5,7H,2-3,6H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCENFGUJCFGARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-chloro-2-methylphenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this specific compound, focusing on its anticancer properties and other pharmacological effects.

  • Molecular Formula : C14H13ClF3N3O2S
  • Molecular Weight : 379.79 g/mol
  • CAS Number : Not specified in the search results but can be identified through its molecular structure.

Biological Activity Overview

Thiadiazole derivatives have been reported to exhibit a range of biological activities including:

  • Anticancer properties
  • Antimicrobial effects
  • Anti-inflammatory actions

Anticancer Activity

Research has shown that various derivatives of thiadiazoles possess significant anticancer properties. For instance, a study highlighted the cytotoxic effects of several 1,3,4-thiadiazole derivatives against human cancer cell lines such as lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers .

The structure–activity relationship (SAR) indicates that modifications on the thiadiazole ring can enhance anticancer activity. For example, compounds with specific substituents on the phenyl ring have demonstrated improved IC50 values, which reflect their potency against cancer cells.

Case Studies and Research Findings

  • Cytotoxicity against Cancer Cell Lines
    • A derivative similar to this compound showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, indicating strong antiproliferative activity .
    • Another study reported that a related thiadiazole derivative exhibited IC50 values ranging from 0.04 to 23.6 µM across various human cancer cell lines .
  • Mechanism of Action
    • Thiadiazole derivatives have been shown to interact with tubulin, inhibiting its polymerization and leading to cell cycle arrest in cancer cells. This mechanism was elucidated through docking studies that revealed critical interactions between the compounds and tubulin at the colchicine binding site .
  • Safety Profile
    • In vitro tests indicated that certain thiadiazole derivatives were not toxic to normal cells such as skin fibroblasts and hepatocytes, suggesting a favorable safety profile for potential therapeutic use .

Data Tables

Compound NameTypeIC50 Value (µg/mL)Cancer Cell Line
Compound AThiadiazole derivative4.27SK-MEL-2
Compound BThiadiazole derivative0.28MCF-7
Compound CThiadiazole derivative9MDA-MB-231

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related thiadiazole derivatives:

Compound Name Key Substituents Biological Activity Key Differences
Target Compound : 4-(4-chloro-2-methylphenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide Phenoxy group (4-chloro-2-methyl), butanamide, CF₃-thiadiazole Potential herbicidal, antimicrobial Baseline for comparison
N-{5-[(4-Fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide () Sulfonyl, fluorobenzyl, branched amide Antimicrobial Sulfonyl group increases polarity; fluorobenzyl enhances lipophilicity
Flufenacet () CF₃-thiadiazole, acetamide, 4-fluoro-N-methylethyl Herbicide Acetamide backbone and ethyl group confer herbicidal specificity
N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide () CF₃-benzamide, methylphenyl-thiadiazole Anticancer Benzamide replaces butanamide; methylphenyl enhances aromatic interactions
N-(5-Acetylthiadiazol-2-yl)-acetamide () Acetylated thiadiazole Anti-inflammatory Acetyl group reduces metabolic stability compared to CF₃
N-(5-Bromothiadiazol-2-yl)-benzamide () Brominated thiadiazole Anticancer Bromine’s bulkiness may hinder target binding vs. CF₃

Impact of Substituents on Bioactivity

  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and electron-withdrawing effects, critical in herbicides (e.g., Flufenacet) and anticancer agents .
  • Amide Backbone : Butanamide offers greater conformational flexibility than benzamide or acetamide, possibly broadening target interactions .

Mechanistic and Application Differences

  • Antimicrobial vs. Anticancer : Sulfonyl-containing derivatives () exhibit antimicrobial effects, whereas benzamide-thiadiazole hybrids () target cancer cell pathways like kinase inhibition .
  • Multi-Target Potential: The target compound’s phenoxy and CF₃-thiadiazole groups suggest dual agrochemical-pharmaceutical applications, unlike simpler analogs .

Q & A

Basic: What are the optimal synthetic routes for 4-(4-chloro-2-methylphenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide?

Methodological Answer:
The synthesis typically involves coupling the thiadiazole core with the phenoxybutanamide moiety. A general approach includes:

  • Step 1: Synthesis of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), as described for analogous thiadiazole derivatives .
  • Step 2: Functionalization of the thiadiazole at the 2-position using nucleophilic substitution or amide coupling. For example, reacting 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine with activated esters of 4-(4-chloro-2-methylphenoxy)butanoic acid in dimethylformamide (DMF) with a coupling agent like EDC/HOBt .
  • Critical Parameters: Temperature control (20–25°C during coupling), solvent purity (anhydrous DMF), and stoichiometric ratios (1:1.2 amine:ester) to minimize side products .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm regiochemistry, particularly distinguishing between thiadiazole C-2 and C-5 positions. For example, the N-H proton in the amide group appears as a singlet near δ 10–12 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Essential for verifying molecular formula accuracy, especially given the trifluoromethyl group’s isotopic pattern .
  • Thin-Layer Chromatography (TLC): Monitors reaction progress using ethyl acetate/hexane (3:7) with UV visualization .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Systematic Substitution: Modify (i) the phenoxy group’s substituents (e.g., replacing chloro with fluoro) and (ii) the thiadiazole’s 5-position (e.g., varying trifluoromethyl to ethyl or phenyl).
  • Biological Assays: Test derivatives against target enzymes (e.g., acetylcholinesterase) using in vitro inhibition assays (IC₅₀ determination) .
  • Data Correlation: Use multivariate analysis to link electronic (Hammett σ) and steric (Taft Es) parameters of substituents with activity trends. For example, electron-withdrawing groups on the phenoxy ring may enhance binding to hydrophobic enzyme pockets .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme sources (e.g., recombinant vs. tissue-extracted acetylcholinesterase) .
  • Orthogonal Validation: Confirm anticancer activity via both MTT assay and apoptosis markers (e.g., caspase-3 activation) to rule out false positives from assay-specific artifacts .
  • Meta-Analysis: Compare data across studies using standardized metrics (e.g., logP vs. IC₅₀) and exclude outliers with >20% deviation from mean values .

Advanced: How can the mechanism of action against specific enzymes (e.g., kinases) be evaluated?

Methodological Answer:

  • Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) by varying substrate concentrations .
  • Docking Simulations: Employ AutoDock Vina with crystal structures of target enzymes (e.g., PDB ID: 1ATP for acetylcholinesterase). Key interactions include hydrogen bonding between the amide group and Thr83 and hydrophobic contacts with the trifluoromethyl group .
  • Mutagenesis: Validate predicted binding residues (e.g., Ala substitution of Thr83) to confirm interaction necessity .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess binding pose retention .
  • Pharmacophore Modeling: Define essential features (e.g., hydrogen bond acceptor at the thiadiazole sulfur) using Schrödinger’s Phase module .
  • ADMET Prediction: Use SwissADME to optimize logP (<5) and rule out hepatotoxicity risks from the phenoxy group’s metabolic liability .

Advanced: How can contradictory solubility data between computational predictions and experimental results be addressed?

Methodological Answer:

  • Experimental Validation: Perform shake-flask solubility tests in PBS (pH 7.4) and compare with COSMO-RS predictions. Adjust computational parameters (e.g., dielectric constant) to match experimental conditions .
  • Co-Solvent Screening: Test solubilizing agents (e.g., DMSO ≤1% or β-cyclodextrin) to improve bioavailability without altering compound stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chloro-2-methylphenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide
Reactant of Route 2
Reactant of Route 2
4-(4-chloro-2-methylphenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.